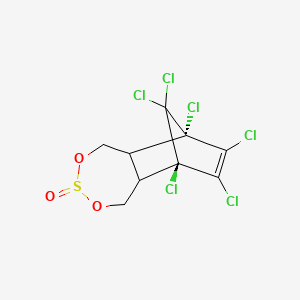

Endosulfan A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

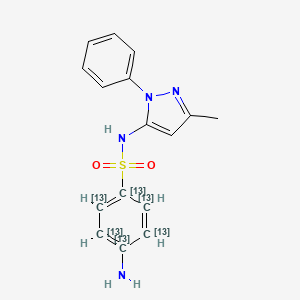

Endosulfan A is an organochlorine insecticide and acaricide that belongs to the cyclodiene subgroup. It was introduced in the 1950s and has been widely used in agriculture to control a broad spectrum of insects and mites. This compound is known for its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Endosulfan A is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene and cis-butene-1,4-diol, followed by a reaction with thionyl chloride . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same Diels-Alder reaction. The process is optimized for yield and purity, with stringent controls on reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Endosulfan A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form endosulfan sulfate, a more persistent and toxic metabolite.

Hydrolysis: In aqueous environments, this compound can hydrolyze to form endosulfan diol, which is less toxic.

Photodegradation: Exposure to sunlight can lead to the breakdown of this compound into less toxic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Hydrolysis reactions typically occur in the presence of water and may be accelerated by acidic or basic conditions.

Photodegradation: Sunlight or ultraviolet light is used to induce photodegradation.

Major Products Formed:

- Endosulfan sulfate

- Endosulfan diol

- Various photodegradation products

Scientific Research Applications

Endosulfan A has been extensively studied for its environmental impact and toxicological effects. Its applications in scientific research include:

- Environmental Science: Studying the persistence and bioaccumulation of this compound in various ecosystems .

- Toxicology: Investigating the toxic effects of this compound on human health and wildlife .

- Agricultural Research: Evaluating the efficacy of this compound in pest control and its impact on crop yield .

- Biodegradation Studies: Exploring microbial pathways for the degradation of this compound in contaminated environments .

Mechanism of Action

Endosulfan A exerts its effects primarily through the inhibition of calcium and magnesium ATPase and antagonism of chloride ion transport in gamma-aminobutyric acid (GABA) receptors . This leads to the disruption of normal nerve function, causing convulsions and other neurological effects. Additionally, this compound induces reactive oxygen species (ROS) production, leading to DNA damage and compromised DNA repair mechanisms .

Comparison with Similar Compounds

- Aldrin

- Dieldrin

- Heptachlor

- Chlordane

Comparison: Endosulfan A is chemically similar to other cyclodiene insecticides such as aldrin, dieldrin, and heptachlor . it is unique in its dual action as both a contact and stomach poison, as well as its slight fumigant action . Unlike some of its counterparts, this compound has a higher potential for bioaccumulation and endocrine disruption, making it a subject of significant regulatory scrutiny and environmental concern .

Properties

Molecular Formula |

C9H6Cl6O3S |

|---|---|

Molecular Weight |

406.9 g/mol |

IUPAC Name |

(1R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+,19? |

InChI Key |

RDYMFSUJUZBWLH-QTSFFCDASA-N |

Isomeric SMILES |

C1C2C(COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)

![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)

![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)